rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride
CAS No.:
Cat. No.: VC15869077
Molecular Formula: C11H22ClNO3
Molecular Weight: 251.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22ClNO3 |
|---|---|
| Molecular Weight | 251.75 g/mol |
| IUPAC Name | methyl 2-[(1S,2R,4S)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C11H21NO3.ClH/c1-11(2,3)15-9-6-8(12)7(9)5-10(13)14-4;/h7-9H,5-6,12H2,1-4H3;1H/t7-,8+,9-;/m0./s1 |
| Standard InChI Key | UHKXKMOGWRQDOJ-HBJOHWKNSA-N |
| Isomeric SMILES | CC(C)(C)O[C@H]1C[C@H]([C@@H]1CC(=O)OC)N.Cl |
| Canonical SMILES | CC(C)(C)OC1CC(C1CC(=O)OC)N.Cl |
Introduction
Structural and Stereochemical Features
The molecular architecture of rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride is defined by its cyclobutane ring, a four-membered carbon structure that introduces significant ring strain. This strain is partially alleviated by the substituents: an amino group at the 2-position, a tert-butoxy group at the 4-position, and a methyl acetate moiety at the 1-position. The stereochemical descriptors (1S,2R,4S) indicate the specific spatial arrangement of these groups, which is critical for its biological activity.
Molecular Formula and Physical Properties
The compound has a molecular formula of C₁₁H₂₂ClNO₃ and a molecular weight of 251.75 g/mol. Its IUPAC name, methyl 2-[(1S,2R,4S)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate hydrochloride, reflects the presence of the hydrochloride salt, which enhances solubility and stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂ClNO₃ |
| Molecular Weight | 251.75 g/mol |
| IUPAC Name | Methyl 2-[(1S,2R,4S)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate hydrochloride |
| CAS Number | Not explicitly provided |
| SMILES Notation | CC(C)(C)O[C@H]1CC@HN.Cl |
The tert-butoxy group (-OC(CH₃)₃) serves as a bulky protecting group, shielding reactive sites during synthesis . The methyl ester (-COOCH₃) and primary amine (-NH₂) further contribute to the molecule’s polarity and reactivity.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride involves multi-step organic reactions, typically beginning with the construction of the cyclobutane ring. Key steps include:
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Cyclobutane Ring Formation: Achieved via [2+2] photocycloaddition or ring-closing metathesis, though specific methods for this compound remain undisclosed.
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Functionalization: Introduction of the tert-butoxy group through nucleophilic substitution or etherification reactions. The amino group is often installed via reductive amination or Gabriel synthesis .
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Esterification: The acetic acid side chain is converted to its methyl ester using methanol under acidic conditions.
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Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt, improving crystallinity.
Reaction Mechanisms
The tert-butoxy group’s steric bulk influences reaction kinetics, often slowing nucleophilic attacks at the cyclobutane ring. The amino group participates in acid-base reactions, forming zwitterionic structures in aqueous environments. Ester hydrolysis under basic conditions could generate the free carboxylic acid, though stability studies suggest the methyl ester remains intact under physiological conditions.
Analytical Characterization
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the stereochemistry and substituent positions. The tert-butoxy group’s singlet at δ 1.2 ppm and the methyl ester’s resonance at δ 3.6 ppm are diagnostic.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) verifies the molecular ion peak at m/z 251.75, consistent with the molecular formula.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection ensures purity (>95%), while X-ray crystallography provides definitive proof of stereochemical configuration.
Future Directions
Further research should explore:
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In Vivo Efficacy: Pharmacokinetic studies to assess bioavailability and metabolism.
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Structure-Activity Relationships (SAR): Modifications to the cyclobutane ring or substituents to optimize potency.
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Therapeutic Targeting: Validation against specific disease models, such as cancer or neurodegenerative disorders .
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